molecular formula C11H14N2O4S B2366626 5-butoxy-1H-benzimidazole-2-sulfonic acid CAS No. 1387558-98-6

5-butoxy-1H-benzimidazole-2-sulfonic acid

Cat. No.: B2366626
CAS No.: 1387558-98-6
M. Wt: 270.3
InChI Key: FHHIPDKUEBFMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butoxy-1H-benzimidazole-2-sulfonic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butoxy-1H-benzimidazole-2-sulfonic acid typically involves the reaction of 5-butoxy-1H-benzimidazole with sulfonating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained between 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation processes using advanced reactors and continuous flow systems. The process is optimized for high efficiency and minimal by-product formation, ensuring a consistent supply of high-purity compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-1H-benzimidazole-2-sulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific temperature conditions.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-Butoxy-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials, including UV absorbers and stabilizers.

Mechanism of Action

The mechanism of action of 5-butoxy-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiproliferative effects.

Comparison with Similar Compounds

    2-Phenylbenzimidazole-5-sulfonic acid: Known for its use as a UV absorber in sunscreens.

    5-Methoxy-1H-benzimidazole-2-sulfonic acid: Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness: 5-Butoxy-1H-benzimidazole-2-sulfonic acid is unique due to its butoxy group, which imparts distinct physicochemical properties and potential applications compared to other benzimidazole derivatives. Its specific structure allows for unique interactions with biological targets and enhances its utility in various industrial applications.

Properties

IUPAC Name

6-butoxy-1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-2-3-6-17-8-4-5-9-10(7-8)13-11(12-9)18(14,15)16/h4-5,7H,2-3,6H2,1H3,(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHIPDKUEBFMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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